molecular formula C22H21N5O3S B2878772 Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1358072-90-8

Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2878772
M. Wt: 435.5
InChI Key: HNBXBCVNJYJXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One area of research involves the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid and amino acid esters. These compounds are prepared via DCC coupling and azide coupling methods, offering pathways to amino acid derivatives linked to triazoloquinoxaline moieties. This research highlights the synthetic versatility of triazoloquinoxaline derivatives and their potential as building blocks for further chemical modifications (Fathalla, 2015).

Potential as Rapid-Onset Antidepressants

A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrates their potential therapeutic applications. These compounds exhibit significant activity in Porsolt's behavioral despair model in rats, indicating their potential as rapid-onset antidepressant agents. Furthermore, their binding affinity to adenosine A1 and A2 receptors suggests these compounds could serve as potent adenosine receptor antagonists, offering a new avenue for antidepressant drug development (Sarges et al., 1990).

Antimicrobial and Antitubercular Activities

Research into triazoloquinoxaline derivatives extends into their antimicrobial and antitubercular potentials. Synthesis efforts aim at developing novel compounds with significant biological activities, including fighting tuberculosis. A specific study synthesized a series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines under solvent-free conditions, identifying compounds with notable antitubercular activity. This research underscores the promise of triazoloquinoxaline derivatives in contributing to the development of new antitubercular agents (Sekhar et al., 2011).

properties

IUPAC Name

methyl 4-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-6-4-5-7-17(16)27(19)20)31-12-18(28)23-15-10-8-14(9-11-15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBXBCVNJYJXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate

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